Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
CAS No.: 898367-23-2
Cat. No.: VC6805649
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898367-23-2 |
|---|---|
| Molecular Formula | C22H29N5O4S |
| Molecular Weight | 459.57 |
| IUPAC Name | ethyl 4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H29N5O4S/c1-4-17-23-21-27(24-17)20(28)19(32-21)18(15-7-9-16(10-8-15)30-5-2)25-11-13-26(14-12-25)22(29)31-6-3/h7-10,18,28H,4-6,11-14H2,1-3H3 |
| Standard InChI Key | QQVVZUGTQYQCHS-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)OCC)O |
Introduction
Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula and specific chemical structure, which includes a piperazine backbone and a thiazolo-triazole moiety.
Biological Activities and Potential Applications
While specific data on Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate is limited, related compounds have demonstrated promising biological activities:
-
Antitumor Activity: Similar compounds have shown significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and modulation of cellular stress pathways.
-
Inflammatory Response: Some compounds modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Data Tables
Given the lack of specific data on Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate, the following table summarizes general information on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume